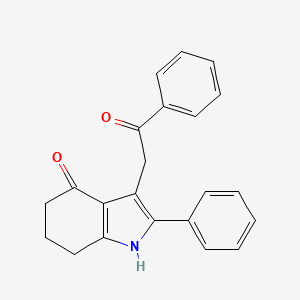![molecular formula C13H11N3S B12908707 4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642075-28-3](/img/structure/B12908707.png)
4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms The naphthalene moiety in this compound adds to its structural complexity and potential biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the reaction of naphthalen-1-ylmethylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Step 1: Naphthalen-1-ylmethylamine reacts with carbon disulfide to form the corresponding dithiocarbamate.
Step 2: The dithiocarbamate is then treated with hydrazine hydrate to yield the triazole-thione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its ability to inhibit the growth of various pathogens and cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its triazole ring and naphthalene moiety contribute to its pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, 4-(Naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 4-(Naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can disrupt metalloproteins and enzymes. Additionally, the naphthalene moiety can intercalate with DNA, affecting its replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-1-ylmethylamine and naphthalene-2-ylmethylamine share structural similarities.
Triazole Derivatives: Compounds such as 1,2,4-triazole-3-thione and 1,2,4-triazole-5-thione are structurally related.
Uniqueness
4-(Naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the combination of the naphthalene and triazole moieties. This dual functionality enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Número CAS |
642075-28-3 |
|---|---|
Fórmula molecular |
C13H11N3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
4-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N3S/c17-13-15-14-9-16(13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,15,17) |
Clave InChI |
NLXLQGVDLGQZGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CN3C=NNC3=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)

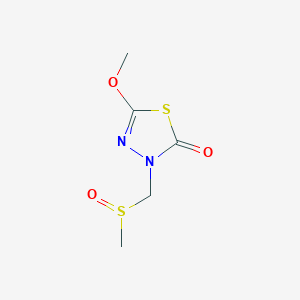
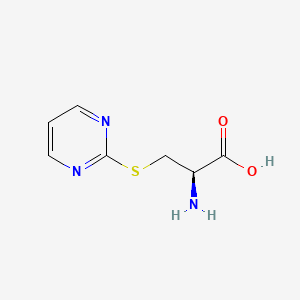

![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
methanone](/img/structure/B12908666.png)
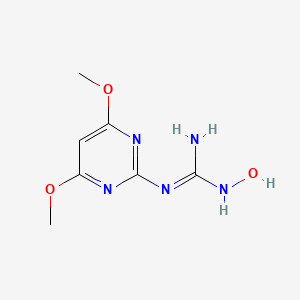


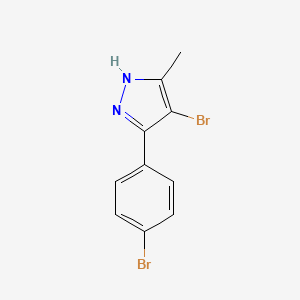
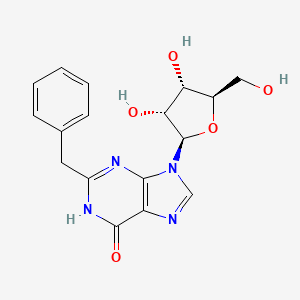
![2,2'-[(4-Chlorophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12908703.png)
